molecular formula C17H12F2N4OS B2576574 N-(2,4-difluorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872987-54-7

N-(2,4-difluorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2576574
CAS RN: 872987-54-7
M. Wt: 358.37
InChI Key: XXFBHFDPMWCMDI-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, also known as DFP-10825, is a novel small molecule drug that has been recently discovered to have potential therapeutic applications in various diseases.

Scientific Research Applications

Vibrational Spectroscopic Signatures and Molecular Interactions

Research on similar compounds, such as N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, has focused on characterizing vibrational spectroscopic signatures through Raman and Fourier transform infrared spectroscopy. Such studies are pivotal for understanding molecular interactions, structural stability, and the effects of substitution on molecular geometry, which are essential for the design of antiviral molecules and other pharmacological agents (Jenepha Mary, Pradhan, & James, 2022).

Novel Insecticidal Activity

Investigations into related sulfoximine-based compounds, such as sulfoxaflor, have highlighted their utility as novel insecticides with broad-spectrum efficacy against sap-feeding pests. This research underscores the potential of utilizing similar compounds for developing new classes of insect control agents, offering insights into mode of action and resistance profiles (Zhu et al., 2011).

Medicinal Chemistry and Synthetic Pathways

The one-step, three-component synthesis of pyridines and 1,4-dihydropyridines demonstrates the versatility of similar compounds in generating medicinal scaffolds. These compounds, with manifold medicinal utility, highlight the importance of such methodologies in rapidly synthesizing molecules with potential anti-inflammatory properties (Evdokimov et al., 2006).

Drug Development and Molecular Design

Studies on the tetrafluoro-λ6-sulfanyl (SF4) moiety and its incorporation into pyridine-SF4-isoxazolines reveal its potential in drug development. The unique properties of the SF4 linker, such as high electronegativity and lipophilicity, can be explored for the design of new drug molecules, offering a fresh perspective on leveraging the structural attributes of similar compounds for therapeutic purposes (Maruno et al., 2022).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4OS/c18-12-1-2-15(13(19)9-12)21-16(24)10-25-17-4-3-14(22-23-17)11-5-7-20-8-6-11/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFBHFDPMWCMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide

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